3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Overview
Description
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is a chemical compound with the molecular formula C18H20NO.Br and a molecular weight of 346.27 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring substituted with diphenyl groups and a dimethylammonium bromide moiety . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
The primary target of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, also known as (3,3-diphenyldihydrofuran-2-ylidine)-dimethylammonium bromide, is the opioid receptors . These receptors play a crucial role in the perception of pain and the body’s response to it.
Mode of Action
This compound acts as an agonist at opioid receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the opioid receptors, triggering a response that can help in the treatment of severe pain .
Pharmacokinetics
For instance, it has a high water solubility , which suggests that it could be well-absorbed in the body. Its LogP value of -2.3 at 20℃ and pH7 indicates its distribution between water and lipid environments, which could influence its distribution within the body.
Result of Action
The activation of opioid receptors by this compound can lead to a decrease in the perception of pain. This makes it potentially useful in the treatment of severe pain . It has been shown to cause life-threatening cardiac effects, supratherapeutic concentrations, or fatalities in humans and animals at high doses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it has a melting point of 174.2-177.4 °C . Its action and efficacy could also be influenced by the pH of the environment, given its LogP value at pH 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide typically involves the reaction of diphenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride . The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the tetrahydrofuran ring . The final product is obtained by quaternization with methyl bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium chloride (NaCl), sodium iodide (NaI), or sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyloxolan-2-ylidene(dimethyl)ammonium bromide
- Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furaminium bromide
- Dimethyl(tetrahydro-3,3-diphenyl-2-furilidine)ammonium bromide
Uniqueness
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is unique due to its specific structural features, such as the tetrahydrofuran ring and the presence of diphenyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXLCQSAFQCBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958777 | |
Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37743-18-3 | |
Record name | Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37743-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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